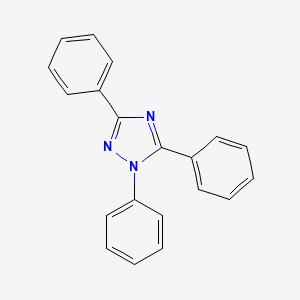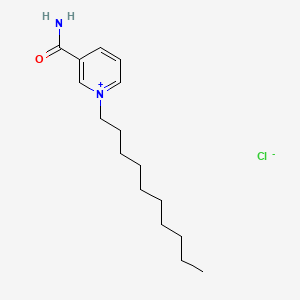
3-Propan-2-ylglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propan-2-ylglutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a propan-2-yl group attached to the glutamic acid backbone, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-ylglutamic acid typically involves the alkylation of glutamic acid. One common method is the reaction of glutamic acid with isopropyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Bacillus subtilis, are engineered to produce the compound through metabolic pathways. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification to obtain the final product.
化学反応の分析
Types of Reactions
3-Propan-2-ylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-Propan-2-ylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying amino acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 3-Propan-2-ylglutamic acid involves its interaction with specific molecular targets, such as glutamate receptors. These receptors are involved in neurotransmission and play a role in various neurological processes. The compound can modulate receptor activity, influencing synaptic transmission and neuronal communication.
類似化合物との比較
Similar Compounds
Glutamic Acid: The parent compound, widely known for its role in protein synthesis and neurotransmission.
γ-Aminobutyric Acid (GABA): A neurotransmitter derived from glutamic acid, involved in inhibitory signaling in the nervous system.
N-Methyl-D-Aspartate (NMDA): Another derivative of glutamic acid, known for its role in excitatory neurotransmission.
Uniqueness
3-Propan-2-ylglutamic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and potentially improve its therapeutic efficacy compared to other similar compounds.
特性
CAS番号 |
2446-00-6 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
2-amino-3-propan-2-ylpentanedioic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)5(3-6(10)11)7(9)8(12)13/h4-5,7H,3,9H2,1-2H3,(H,10,11)(H,12,13) |
InChIキー |
MOPYLICRFHPQOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
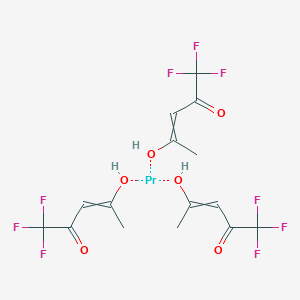
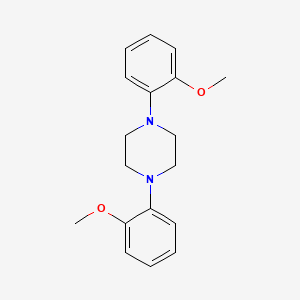

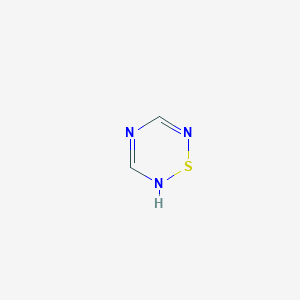
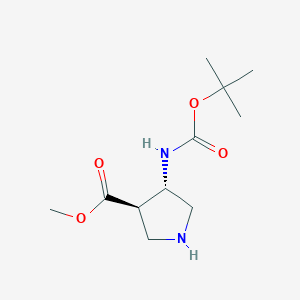

![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)

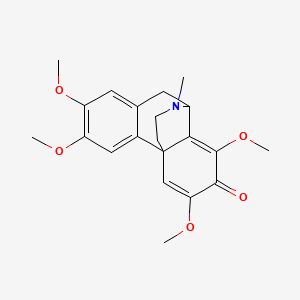
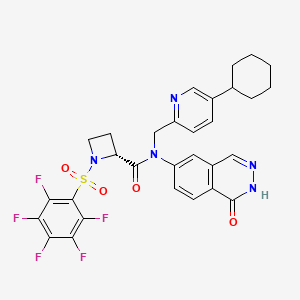
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
